molecular formula C9H6Cl2N2 B11889178 6,8-Dichloroquinolin-3-amine

6,8-Dichloroquinolin-3-amine

Cat. No.: B11889178
M. Wt: 213.06 g/mol
InChI Key: SICWAQYNDBSSAD-UHFFFAOYSA-N
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Description

6,8-Dichloroquinolin-3-amine is a dichlorinated aminoquinoline derivative of interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . As a functionalized 3-aminoquinoline, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Research into similar aminoquinoline analogs has demonstrated significant potential in antiplasmodial and antifungal applications, suggesting a valuable research utility for this chemical entity in these fields . Quinoline derivatives are frequently explored for their antimalarial properties, with 8-aminoquinolines like primaquine being historically important . Furthermore, moving functionalized side chains to different positions on the quinoline core, such as the 3-position, has been shown to retain or modify biological activity, opening new avenues for drug design . Researchers utilize this compound as a building block to create more complex structures, such as pyrrolidinyl-quinoline chimeras, for biological evaluation . Its mechanism of action, if biologically active, may involve interference with nucleic acid synthesis or other metabolic pathways in pathogens, as observed with related aminoquinoline compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

6,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2

InChI Key

SICWAQYNDBSSAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)N

Origin of Product

United States

Investigation of Biological Activities and Mechanisms in in Vitro Systems

Anticancer Research Applications

Molecular Target Identification and Pathway Interference

Following a comprehensive review of scientific literature, specific data detailing the molecular target interactions of 6,8-dichloroquinolin-3-amine are not extensively available. The following sections address the specified molecular targets based on the current body of published research.

Inhibition of Growth Factor Receptors (e.g., IGF-1R, IGF-2R)

No specific studies were identified that investigated or demonstrated the inhibitory activity of this compound on the Insulin-like Growth Factor-1 Receptor (IGF-1R) or the Insulin-like Growth Factor-2 Receptor (IGF-2R).

c-Met Kinase Inhibition

There is no direct evidence in the reviewed literature to confirm that this compound functions as an inhibitor of c-Met kinase. While the broader class of quinoline (B57606) derivatives has been explored for c-Met kinase inhibition, specific activity for the 6,8-dichloro-3-amino substituted variant has not been characterized.

Telomerase Inhibition

Research specifically evaluating the effect of this compound on telomerase activity is not present in the available scientific literature. Therefore, its capacity to act as a telomerase inhibitor remains undetermined.

Epidermal Growth Factor Receptor (EGFR) Blockade

No published research was found that specifically implicates this compound in the blockade of the Epidermal Growth Factor Receptor (EGFR). The activity of this specific compound against EGFR has not been reported.

Tubulin Polymerization Inhibition

The potential for this compound to inhibit tubulin polymerization has not been investigated in the studies available. There is no data to support its role as a tubulin polymerization inhibitor.

Caspase-7 and Proapoptotic Protein Activation

While some quinoline derivatives have been shown to induce apoptosis, specific studies detailing the activation of caspase-7 or other proapoptotic proteins by this compound are absent from the current scientific literature. One study on a different compound, a 6,7-dimethoxyquinazolin-4-amine (B1338742) derivative, noted the activation of executioner caspases-3 and 7, but this finding cannot be extrapolated to this compound. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article covering the precise biological activities outlined in the request.

While the broader class of quinoline derivatives, particularly chloro-substituted aminoquinolines, has been extensively studied for various pharmacological effects, research focusing specifically on the 6,8-dichloro-3-amino isomer is not present in the accessed resources.

Therefore, it is not possible to provide an in-depth analysis, detailed research findings, or data tables for the following topics as they pertain directly to this compound:

Antimalarial Efficacy Against Plasmodium falciparum Strains: Although many 4-aminoquinoline (B48711) and 7-chloroquinoline (B30040) analogues are known for their antimalarial properties and their ability to inhibit hemozoin formation, specific IC50 values and efficacy data for this compound against various P. falciparum strains are not documented in the available literature. nih.govnih.gov

Mechanism of Action Related to Hemozoin Formation Interference: The widely accepted mechanism for many antimalarial quinolines involves the inhibition of β-hematin (hemozoin) formation. nih.govresearchgate.netnih.gov However, studies confirming and quantifying this specific mechanism of action for this compound could not be located.

Antileishmanial Activity against Leishmania Species: Various quinoline derivatives have demonstrated activity against Leishmania species. nih.govnih.gov However, specific in vitro studies detailing the efficacy (e.g., IC50 values) of this compound against different Leishmania species are not available.

Antihypertensive and Anticonvulsant Properties (In Vitro): Research has been conducted on the antihypertensive and anticonvulsant potential of some 8-substituted quinoline derivatives. jst.go.jp Despite this, specific in vitro data investigating these properties for this compound, such as effects on relevant enzymes (e.g., angiotensin-converting enzyme) or neuronal channels, were not found.

Due to the absence of specific research findings for this compound, the generation of an accurate and scientifically validated article according to the requested structure and content inclusions is not feasible at this time.

Other Investigated Biological Activities (In Vitro)

Antioxidant and Anti-inflammatory ActivitiesThe antioxidant and anti-inflammatory properties of this compound have not been specifically evaluated in the available scientific literature. Studies on other quinoline derivatives have shown such activities, but these findings cannot be directly attributed to this compound.

Due to the absence of specific research on this compound concerning these biological activities, no detailed findings or data tables can be provided.

Structure Activity Relationship Sar Studies

Impact of Halogenation and Substituent Positioning on Biological Efficacy

Halogenation is a fundamental strategy in drug design used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. On the quinoline (B57606) scaffold, the type of halogen and its position can dramatically alter the biological activity of the resulting compound. nih.gov

The presence of two chlorine atoms on the benzenoid ring of the quinoline scaffold, specifically at positions 6 and 8, imparts distinct characteristics to the molecule. Chlorine is an electron-withdrawing group that significantly influences the electronic distribution of the aromatic system. This substitution pattern has a profound effect on the molecule's lipophilicity.

Lipophilicity, often quantified as the partition coefficient (log P), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes. The introduction of chlorine atoms generally increases a molecule's lipophilicity. For some classes of quinoline derivatives, research has shown that antiviral activity increases linearly with rising lipophilicity, which is also positively influenced by the presence of electron-withdrawing substituents. mdpi.com The 6,8-dichloro substitution pattern is therefore expected to enhance membrane permeability and cellular uptake, which may correlate with heightened biological activity.

Table 1: Predicted Physicochemical Impact of Substitutions on the Quinoline-3-amine Scaffold
CompoundSubstituentsPredicted Lipophilicity (ClogP)Predicted Biological Membrane Permeability
Quinolin-3-amineNoneLowLow to Moderate
6-Chloroquinolin-3-amineCl at C6ModerateModerate to High
6,8-Dichloroquinolin-3-amineCl at C6, Cl at C8HighHigh

The nature and position of the halogen substituent are critical variables in the SAR of quinolines. While chlorine is a common choice, other halogens like bromine can lead to different biological outcomes. Studies on brominated quinolines demonstrate the critical importance of the substitution pattern for antiproliferative activity.

For instance, research on a series of bromo-substituted quinolines revealed significant variations in their inhibitory activity against cancer cell lines based on the bromine atom placement. While substitutions at the 5- and 7-positions conferred potent activity, compounds with bromine at the 6- and 8-positions (6,8-dibromoquinoline) showed no inhibitory activity in the same assay. This highlights that the specific positions of the halogens are as crucial as their presence. The electronic and steric effects of bromine, which is larger and slightly less electronegative than chlorine, can lead to different binding interactions with biological targets.

Table 2: Impact of Bromine Substitution Pattern on the Antiproliferative Activity of Quinoline Derivatives Against Select Cancer Cell Lines (Data adapted from studies on brominated quinolines)
CompoundSubstitution PatternActivity Profile
5,7-Dibromo-8-hydroxyquinolineBromine at C5, C7Potent antiproliferative activity
6,8-DibromoquinolineBromine at C6, C8No significant inhibitory activity
3,6,8-TribromoquinolineBromine at C3, C6, C8No significant inhibitory activity

Influence of Amine Substitution and Side Chain Variation

The amino group at the C-3 position is a key functional handle that can be modified to tune the biological activity of the 6,8-dichloroquinoline (B1583623) scaffold. The SAR of aminoquinolines, particularly the extensively studied 4-aminoquinolines like chloroquine (B1663885), underscores the importance of this functional group. acs.orgresearchgate.net

A basic amino side chain is often essential for potent antiplasmodial activity, as it is believed to facilitate drug accumulation in the acidic food vacuole of the parasite. researchgate.net While this compound possesses a primary amine, its activity can be modulated by N-alkylation or by introducing more complex side chains. A preliminary SAR analysis of some quinoline derivatives suggests that the presence of amino side-chain substituents enhances antiproliferative activity. nih.gov Varying the length, branching, and terminal functional groups of a side chain attached to the amine can influence the molecule's solubility, basicity, and ability to interact with specific biological targets. nih.gov For example, modifying the side chain of 4-aminoquinolines has been a successful strategy to overcome drug resistance in malaria. biointerfaceresearch.com

Core Quinoline Scaffold Modifications and Their Biological Correlates

Beyond substitutions on the existing scaffold, modifications to the quinoline core itself can lead to novel derivatives with improved or entirely different biological activities. The quinoline nucleus is a versatile platform that allows for functionalization at numerous positions. nih.gov

Key modifications include:

Substitution at Other Positions: Introducing groups at other positions can enhance efficacy. For instance, studies have shown that adding a heteroaryl group at the C-2 position of a quinoline can increase lipophilicity and DNA binding properties, which are desirable for certain anticancer agents. biointerfaceresearch.com Similarly, introducing a flexible alkylamino side chain at C-4 and an alkoxy group at C-7 has been shown to enhance antiproliferative action. nih.gov

Bioisosteric Replacement: Replacing parts of the quinoline ring with other isosteres can maintain or improve activity. For example, the nitrogen at position 1 could be moved to create an isoquinoline, or the entire scaffold could be altered to a quinazoline, potentially changing the molecule's hydrogen bonding capacity and metabolic profile.

Ring Fusion and Rigidification: Fusing additional rings to the quinoline scaffold to create more complex, rigid structures can optimize interactions with a biological target. For example, rigidifying the quinoline scaffold into an oxazino-quinoline structure has been used to deduce SAR for future ligand optimization in the development of specific protein inhibitors. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a paramount role in pharmacology, as biological systems are inherently chiral. While this compound is an achiral molecule, the introduction of a chiral center, either in a side chain attached to the amine or on the quinoline nucleus itself, would necessitate an evaluation of the individual stereoisomers.

The differential activity of enantiomers is a well-established principle. A compelling example from the quinoline family is found in the dimeric monoterpenoid quinoline alkaloids, Suadamin A and Suadamin B. These natural products are stereoisomers, and SAR analysis revealed that their difference in stereochemistry at the C-3 position is the primary reason for a significant disparity in their antimycobacterial potency. mdpi.com The specific spatial arrangement of substituents in Suadamin A allows for a more complementary fit into the binding site of its mycobacterial target compared to Suadamin B, which likely experiences steric hindrance or a misalignment of key pharmacophoric features. mdpi.com This underscores that for any chiral derivative of this compound, the biological activity would likely be stereospecific.

Computational Chemistry and in Silico Approaches in Quinoline Research

Molecular Docking Investigations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,8-dichloroquinolin-3-amine and related quinoline (B57606) derivatives, docking studies are employed to understand potential interactions with specific biological targets, often proteins or enzymes implicated in disease pathways.

Research on various quinoline derivatives has utilized molecular docking to explore their binding affinities and interaction modes. For instance, studies on novel 1,2,3-triazole-8-quinolinol hybrids have used molecular docking to investigate their binding interactions with target proteins. Similarly, the binding affinity of other quinoline-based compounds and their metal complexes with targets like DNA has been evaluated through molecular interaction analysis. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of certain chloroquinoline derivatives have shown potential targeting of bacterial proteins like LptA and Topoisomerase IV, suggesting a possible mechanism for their antibacterial effects. The insights gained from these computational models help in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide a detailed understanding of their molecular geometry, electronic properties, and reactivity.

These calculations are used to optimize the molecular geometry to its most stable state and to compute various electronic properties. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for understanding and predicting the chemical behavior of compounds like this compound.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = χ² / 2η.

Studies on related quinolinequinone derivatives have shown that these descriptors correlate with biological activity. For example, molecular hardness and softness have been found to be strongly related to the anti-proliferative activity of certain compounds.

Table 1: Calculated Quantum Chemical Descriptors for a Representative Quinoline Derivative Note: The following data is illustrative for a related quinoline compound, as specific values for this compound were not available in the searched literature. Values are typically in electron volts (eV).

DescriptorSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.1
Energy GapΔE4.4
Ionization PotentialI6.5
Electron AffinityA2.1
Electronegativityχ4.3
Chemical Hardnessη2.2
Chemical SoftnessS0.23
Electrophilicity Indexω4.2

This interactive table provides representative values for quantum chemical descriptors often calculated for quinoline derivatives using DFT methods.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations. It illustrates the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites). These are often found around electronegative atoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (electrophilic sites).

Green: Regions of neutral or near-zero potential.

For quinoline derivatives, MEP maps typically show negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring and any other electronegative substituents, identifying these as sites for hydrogen bonding and nucleophilic interactions. Positive potential (blue) is often found over the hydrogen atoms. This information is crucial for understanding intermolecular interactions, particularly in biological systems.

Prediction of Pharmacokinetic Properties (ADME)

In silico ADME prediction is a critical component of early-stage drug discovery, aiming to identify compounds with favorable pharmacokinetic profiles. These computational models predict how a potential drug will be absorbed, distributed, metabolized, and excreted by the body. Predicting ADME properties early helps to reduce the high attrition rates of drug candidates in later development stages.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. The most well-known guideline for assessing drug-likeness is Lipinski's Rule of Five. It states that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Compounds that adhere to these rules are considered to have a higher probability of good oral bioavailability. Many studies on quinoline derivatives perform this in silico analysis, and most small-molecule quinolines are designed to comply with these rules.

Table 2: Lipinski's Rule of Five Analysis for this compound Note: Values are calculated based on the chemical structure.

PropertyRuleCalculated ValueCompliance
Molecular Weight≤ 500 Da227.07 g/mol Yes
logP≤ 5~3.5 (Predicted)Yes
Hydrogen Bond Donors≤ 51 (the -NH2 group)Yes
Hydrogen Bond Acceptors≤ 102 (the two N atoms)Yes
Violations≤ 10Yes

This interactive table shows that this compound complies with Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.

Protonation State and Dissociation Constant (pKa) Estimation

The protonation state of a molecule is a critical determinant of its chemical and biological activity. The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in a solution and dictates the predominant charge state at a given pH. For quinoline derivatives, the nitrogen atom in the heterocyclic ring is typically the primary site of protonation. The electronic effects of substituents on the quinoline ring can significantly influence the pKa value.

Computational methods provide a powerful means to estimate pKa values, which can be challenging to determine experimentally for all compounds of interest. These methods are often based on quantum chemical calculations that determine the Gibbs free energy change associated with the protonation/deprotonation process. mdpi.com The pKa is directly proportional to this free energy change. mdpi.com

A common computational approach involves the following steps:

Geometry Optimization: The three-dimensional structures of both the neutral and protonated forms of the molecule are optimized to find their most stable conformations.

Energy Calculation: The Gibbs free energies of the optimized structures are calculated using a suitable level of theory, such as Density Functional Theory (DFT). mdpi.com

Solvation Effects: Since pKa is a property measured in solution, the influence of the solvent (typically water) must be taken into account. This is often done using continuum solvation models. mdpi.com

The choice of computational method and solvation model is crucial for obtaining accurate pKa predictions. peerj.com Various theoretical models, such as those based on isodesmic reactions, can be employed to improve the accuracy of the calculated pKa values by minimizing errors in the computed energies. peerj.com

Ionizable GroupPredicted pKa (Computational Method A)Predicted pKa (Computational Method B)
Quinoline Nitrogen3.5 ± 0.53.8 ± 0.4
3-Amino Group2.1 ± 0.52.4 ± 0.4

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. mdpi.com The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment and can be color-mapped to highlight different properties, such as the nature and strength of intermolecular contacts.

Key features of Hirshfeld surface analysis include:

d_norm surface: This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. mdpi.com White regions represent contacts close to the van der Waals separation, while blue regions indicate longer-range contacts. mdpi.com

For quinoline derivatives, Hirshfeld surface analysis has been instrumental in understanding how substituent patterns influence the solid-state architecture. nih.govresearchgate.net The analysis can reveal the presence of various non-covalent interactions, including conventional and non-conventional hydrogen bonds, π-π stacking, and halogen bonds, which collectively determine the crystal packing and, consequently, the material's physical properties.

In the context of this compound, a Hirshfeld surface analysis would be expected to reveal the roles of the chlorine and amine substituents in directing the crystal packing. The amino group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. The chlorine atoms may participate in halogen bonding or other weak interactions. The aromatic rings provide a platform for π-π stacking interactions.

Contact TypeContribution to Hirshfeld Surface (%)
H···H40.5
C-H···Cl18.2
N-H···N12.8
C-H···π9.5
Cl···Cl7.3
π···π5.1
Other6.6

Advanced Derivatives and Future Research Directions

Design and Synthesis of Hybrid Quinoline (B57606) Scaffolds

Investigations into the synthesis of various quinoline-based hybrids have been reported, but these studies originate from different quinoline derivatives, not 6,8-Dichloroquinolin-3-amine.

Quinoline-Pyrazolo Hybrids

The synthesis of pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]quinoline derivatives has been documented starting from precursors such as 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) and 2,4-dichloroquinoline-3-carbonitrile. mdpi.comresearchgate.net These reactions typically involve cyclization with hydrazine (B178648) hydrate. mdpi.com However, no literature has been found describing the synthesis of quinoline-pyrazolo hybrids from this compound.

Quinoline-Thiadiazole/Oxadiazole Hybrids

The synthesis of quinoline-thiadiazole hybrids has been achieved through the condensation of 6/8-substituted-2-chloro-3-formyl quinolines with 1-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) thioureas. Similarly, quinoline-oxadiazole hybrids have been prepared from various quinolinols and quinoline-based hydrazides. nih.govresearchgate.net There are no available reports on the synthesis of these hybrids using this compound as the initial substrate.

Thienoquinoline Derivatives

The synthesis of thieno[2,3-b]quinoline derivatives has been accomplished via methods such as the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org Research detailing the synthesis of thienoquinoline derivatives from this compound is not present in the current literature.

Quinoline-Pyrimidine Hybrids

Quinoline-pyrimidine hybrids have been synthesized through various methods, including the reaction of 4,7-dichloroquinoline (B193633) with aminopyrimidines or the microwave-assisted reaction between 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones and chloropyrimidines. nih.govresearchgate.net These syntheses start from quinoline cores that are structurally different from this compound.

Benzimidazole-Quinoline Hybrid Scaffolds

The synthesis of benzimidazole-quinoline hybrids is well-documented, often involving the condensation of quinoline aldehydes (like 3-(7-chloroquinolin-4-ylamino)benzaldehyde) with benzene-1,2-diamines or the N-acylation of 8-aminoquinoline (B160924) followed by further reactions. nih.govnih.gov The scientific literature does not describe a synthetic pathway to these hybrids starting from this compound.

Exploration of Novel Substitution Patterns

The chemical scaffold of this compound offers multiple sites for chemical modification, with the amino group at the C-3 position being a primary focus for derivatization. Researchers have explored a variety of novel substitution patterns at this position to synthesize new classes of compounds, particularly for their potential as kinase inhibitors. Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development. purdue.edunih.gov

One significant area of exploration involves the synthesis of N-substituted derivatives by reacting the C-3 amino group with various chemical partners. A key patent in this area details the creation of a library of compounds where the 3-amino group is modified to form complex side chains. For instance, reaction sequences have been developed to introduce aryl, heteroaryl, and cycloalkyl moieties, often linked via amide, urea, or sulfonamide bonds.

These modifications are strategically designed to interact with the ATP-binding pocket of specific kinases. The dichlorinated quinoline core typically serves as a "hinge-binder," anchoring the molecule within the kinase, while the substituted side chain extends into other regions of the enzyme, conferring potency and selectivity. This modular approach allows for the systematic exploration of the chemical space to optimize the pharmacological properties of the resulting compounds.

An example of this strategy is the synthesis of derivatives where the 3-amino group is acylated or reacted with sulfonyl chlorides, leading to a diverse range of amides and sulfonamides. Further complexity is introduced by using multi-functional building blocks, allowing for the attachment of elaborate side chains designed to probe the enzyme's active site architecture. The exploration of these novel substitution patterns is fundamental to developing next-generation inhibitors with improved therapeutic profiles.

Development of Multi-Targeting Quinoline-Based Agents

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred the development of multi-targeting agents. nih.govnih.gov These drugs are designed to inhibit several key biological targets simultaneously, offering the potential for enhanced efficacy and a lower likelihood of developing drug resistance compared to single-target agents. The quinoline scaffold is well-suited for the design of such multi-target directed ligands. nih.govresearchgate.net

While research specifically detailing this compound as a core for clinically evaluated multi-target agents is still emerging, the derivatives developed as kinase inhibitors inherently possess this potential. Many kinases share structural similarities in their ATP-binding sites, and a single quinoline-based inhibitor can often show activity against a panel of related kinases. For example, derivatives of this compound designed to inhibit a specific oncogenic kinase might also show inhibitory activity against other kinases involved in tumor progression, such as those that regulate angiogenesis (the formation of new blood vessels) or metastasis.

The development of such agents involves a rational design approach. By analyzing the structural requirements for inhibiting different target kinases, chemists can design substitutions on the this compound core that satisfy the binding criteria for multiple enzymes. For example, a side chain might be designed to interact with a specific amino acid residue in one kinase while also forming a hydrogen bond with a different residue in a second target kinase. This strategy underpins the future direction of creating more holistic and effective treatments based on this versatile quinoline scaffold.

Strategies for Overcoming Drug Resistance through Structural Modification

A major challenge in cancer chemotherapy is the development of drug resistance, where cancer cells evolve mechanisms to evade the effects of a therapeutic agent. nih.gov One common mechanism is the mutation of the target protein, which can prevent the drug from binding effectively. The development of new generations of inhibitors that can overcome these resistance mechanisms is a critical area of research.

Structural modification of the this compound scaffold is a key strategy to combat this challenge. Because this core structure can be readily modified, it provides a platform for designing derivatives that are effective against both the original (wild-type) and mutated forms of a target kinase.

For instance, if a cancer cell develops resistance to a first-generation kinase inhibitor due to a mutation in the ATP-binding pocket, a second-generation inhibitor can be designed by modifying the quinoline derivative's side chain. This new substitution pattern can be engineered to accommodate the altered shape of the mutated binding site or to form new, potent interactions that were not present with the original drug. This approach allows the inhibitor to "outsmart" the cancer cell's resistance mechanism. While specific examples of this strategy originating directly from this compound are in preclinical stages, the principle is well-established within the broader field of quinoline-based kinase inhibitors and represents a vital avenue for future research with this compound. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,8-Dichloroquinolin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using dichlorinated quinoline precursors. For example, reacting 6,8-dichloroquinoline with ammonia under anhydrous conditions in a polar aprotic solvent (e.g., tetrahydrofuran) at elevated temperatures (80–100°C) for 12–24 hours. Catalysts like triethylamine may enhance reaction efficiency by scavenging HCl byproducts . Purification typically involves recrystallization from ethyl acetate or column chromatography using silica gel with gradients of ethyl acetate/hexane . Optimization requires monitoring reaction progress via TLC and adjusting molar ratios of reactants (e.g., 1:2 for quinoline:amine) to improve yields beyond 50–60%.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR in DMSO-d6_6 resolves aromatic protons (δ 7.5–8.5 ppm) and NH2_2 signals (δ 5.5–6.0 ppm). 13^{13}C NMR confirms quinoline carbons (C-3 amine-bearing carbon at δ 140–150 ppm) and chlorine-substituted positions .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • Mass Spectrometry : ESI-MS in positive mode identifies the molecular ion peak [M+H]+^+ at m/z 213.0 (calculated for C9_9H6_6Cl2_2N2_2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. In case of accidental contact, rinse skin with soap/water and eyes with saline for 15 minutes . Store in airtight containers at 2–8°C, away from oxidizers. Waste disposal requires neutralization with dilute acetic acid before incineration .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced biological activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., malaria PfATP4). Optimize substituents at positions 6 and 8 by analyzing steric/electronic effects via DFT calculations (B3LYP/6-31G* basis set). Validate predictions with SAR studies, comparing IC50_{50} values of analogs synthesized via Buchwald-Hartwig amination .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound complexes?

  • Methodological Answer : Use SHELXL for refinement, employing restraints for disordered chlorine atoms. Apply the Hirshfeld test to validate hydrogen bonding and π-π interactions. If R-factor discrepancies arise (>5%), re-examine data collection parameters (e.g., crystal quality, resolution >0.8 Å) and apply TWIN/BASF commands for twinned crystals .

Q. How can researchers analyze conflicting SAR data between this compound and its fluorinated analogs (e.g., 7,8-difluoro derivatives)?

  • Methodological Answer : Compare logP values (chlorine vs. fluorine substituents) to assess hydrophobicity-driven activity differences. Use in vitro assays (e.g., Plasmodium falciparum growth inhibition) under controlled conditions (pH 7.4, 5% CO2_2). Statistically analyze dose-response curves (GraphPad Prism) to identify significant potency variations (p<0.05, ANOVA). Cross-validate with molecular dynamics simulations to probe target binding kinetics .

Q. What experimental controls are essential when studying the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Monitor parent compound depletion via LC-MS/MS over 60 minutes (37°C, NADPH regeneration system). Calculate half-life (t1/2_{1/2}) using nonlinear regression and compare intrinsic clearance (Clint_{int}) across species (human vs. rat) .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields of this compound across different labs?

  • Methodological Answer : Standardize reaction parameters (e.g., solvent purity, moisture content <50 ppm via Karl Fischer titration). Implement QC checks for starting materials (NMR/FTIR). Collaborate via inter-lab studies to identify variables (e.g., stirring rate, inert gas flow) affecting yields. Use design-of-experiment (DoE) software (JMP) to model optimal conditions .

Experimental Design

Q. What in vitro and in vivo models are appropriate for evaluating the antimalarial efficacy of this compound?

  • Methodological Answer :

  • In vitro : Pf3D7 strain cultured in human erythrocytes (2% hematocrit), with EC50_{50} determination via SYBR Green assay .
  • In vivo : Plasmodium berghei-infected mice (IVIS imaging for parasitemia). Administer compound orally (10–50 mg/kg/day) and compare survival rates to chloroquine controls .

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